molecular formula C8H7BrFNO4S B8442653 5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid

Cat. No.: B8442653
M. Wt: 312.11 g/mol
InChI Key: XRBWNHAYOYZIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-bromo-4-fluorobenzenesulfonic acid is a useful research compound. Its molecular formula is C8H7BrFNO4S and its molecular weight is 312.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrFNO4S

Molecular Weight

312.11 g/mol

IUPAC Name

5-acetamido-2-bromo-4-fluorobenzenesulfonic acid

InChI

InChI=1S/C8H7BrFNO4S/c1-4(12)11-7-3-8(16(13,14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,12)(H,13,14,15)

InChI Key

XRBWNHAYOYZIPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Br)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Bromo-2-fluorophenyl)acetamide (173.2 g) was suspended in conc. sulfuric acid (80 ml), and 60% fuming sulfuric acid (340 ml) was dropwise added thereto at 10 to 20° C., followed by stirring at 20° C. for 2 hours. The reaction mixture was dropwise added to ice water (500 g) at 10° to 20° C., and the precipitated crystals were collected by filtration, washed with cold water (400 ml) and dried under reduced pressure to give 175.8 g of 5-(N-acetylamino)-2-bromo-4-fluorobenzenesulfonic acid. M.P., more than 300° C.
Quantity
173.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
340 mL
Type
reactant
Reaction Step Four

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